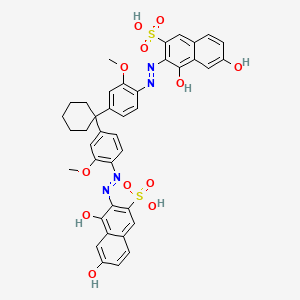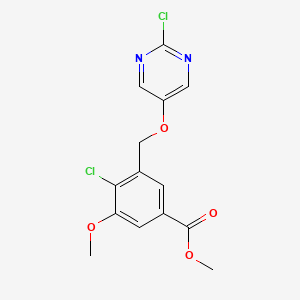
3,3'-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Red 134, also known as C.I. Acid Red 134, is a synthetic dye belonging to the azo dye family. It is widely used in various industries, including textiles, leather, and paper, for its vibrant red color. The compound is characterized by its complex molecular structure, which includes azo groups (-N=N-) that are responsible for its coloring properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid Red 134 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, aniline can be diazotized using sodium nitrite and hydrochloric acid, followed by coupling with a naphthol derivative under alkaline conditions .
Industrial Production Methods
Industrial production of Acid Red 134 involves large-scale batch or continuous processes. The key steps include:
Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a naphthol derivative, under controlled pH conditions.
Purification: The resulting dye is purified through filtration, washing, and drying processes to obtain the final product.
化学反応の分析
Types of Reactions
Acid Red 134 undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The aromatic rings in Acid Red 134 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Reduction products are primarily aromatic amines.
Substitution: Substituted products depend on the specific electrophile used in the reaction.
科学的研究の応用
Acid Red 134 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
作用機序
The primary mechanism of action of Acid Red 134 involves its interaction with various substrates through electrostatic attraction. The azo groups in the dye can form complexes with metal ions, enhancing its binding properties. Additionally, the dye can interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and van der Waals forces .
類似化合物との比較
Similar Compounds
Acid Red 14: Another azo dye with similar applications but different molecular structure.
Acid Red 138: Used in similar industries but has different solubility and stability properties.
Acid Red 18: Known for its use in textile dyeing but has different spectral properties.
Uniqueness of Acid Red 134
Acid Red 134 is unique due to its high adsorption capacity, excellent pH-responsiveness, and good recyclability. These properties make it particularly suitable for applications in wastewater treatment and environmental remediation .
特性
CAS番号 |
94022-86-3 |
|---|---|
分子式 |
C40H36N4O12S2 |
分子量 |
828.9 g/mol |
IUPAC名 |
3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]cyclohexyl]-2-methoxyphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C40H36N4O12S2/c1-55-32-18-24(8-12-30(32)41-43-36-34(57(49,50)51)16-22-6-10-26(45)20-28(22)38(36)47)40(14-4-3-5-15-40)25-9-13-31(33(19-25)56-2)42-44-37-35(58(52,53)54)17-23-7-11-27(46)21-29(23)39(37)48/h6-13,16-21,45-48H,3-5,14-15H2,1-2H3,(H,49,50,51)(H,52,53,54) |
InChIキー |
LREXSNYMCUVGLE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=CC(=CC5=C4O)O)S(=O)(=O)O)OC)N=NC6=C(C=C7C=CC(=CC7=C6O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)
![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)


